
D-Prolyl-L-tyrosyl-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Prolyl-L-tyrosyl-L-phenylalanine: is a tripeptide composed of the amino acids proline, tyrosine, and phenylalanineIt is an incomplete breakdown product of protein digestion or protein catabolism, found in urine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Prolyl-L-tyrosyl-L-phenylalanine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis can be achieved using enzymes like phenylalanine ammonia lyase (PAL) in a multienzymatic cascade process, which allows for the production of phenylalanine derivatives with high yield and optical purity .
化学反応の分析
Types of Reactions: D-Prolyl-L-tyrosyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenolic hydroxyl group of tyrosine, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: Substitution reactions can occur at the aromatic rings of tyrosine and phenylalanine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
科学的研究の応用
Chemistry: D-Prolyl-L-tyrosyl-L-phenylalanine serves as a substrate for various enzymes, including dipeptidyl peptidase-4 (DPP-4) and prolylcarboxypeptidase (PCP), shedding light on essential biochemical pathways related to protein digestion and metabolism .
Biology: In biological studies, this compound is used to explore protein interactions with other molecules, probe enzyme active sites, and identify potential drug targets .
Medicine: this compound is being investigated as a potential therapeutic agent for conditions such as hypertension, cardiovascular disease, and Alzheimer’s disease .
Industry: In industrial applications, this compound is used for polypeptide synthesis and as a tool for studying cellular metabolism and the regulation of macromolecule synthesis .
作用機序
The mechanism of action of D-Prolyl-L-tyrosyl-L-phenylalanine involves its interaction with specific enzymes and receptors in the body. For example, it can inhibit the activity of angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure . The molecular targets and pathways involved include the renin-angiotensin system and various signaling pathways related to protein metabolism .
類似化合物との比較
Prolylphenylalanine: A dipeptide composed of proline and phenylalanine, used in similar biochemical and biomedical research applications.
L-Leucyl-L-phenylalanine:
γ-Glutamylphenylalanine: A compound used in studies of protein metabolism and enzyme activity.
Uniqueness: D-Prolyl-L-tyrosyl-L-phenylalanine is unique due to its specific sequence of amino acids, which allows it to interact with a distinct set of enzymes and receptors. This specificity makes it a valuable tool for studying particular biochemical pathways and developing targeted therapeutic agents .
特性
CAS番号 |
871265-59-7 |
|---|---|
分子式 |
C23H27N3O5 |
分子量 |
425.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2R)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c27-17-10-8-16(9-11-17)13-19(25-21(28)18-7-4-12-24-18)22(29)26-20(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,24,27H,4,7,12-14H2,(H,25,28)(H,26,29)(H,30,31)/t18-,19+,20+/m1/s1 |
InChIキー |
DYJTXTCEXMCPBF-AABGKKOBSA-N |
異性体SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
正規SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



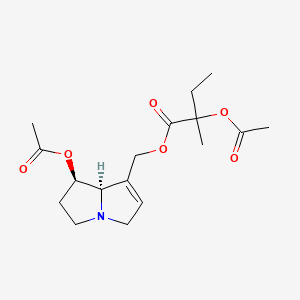

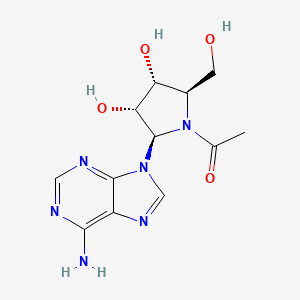
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
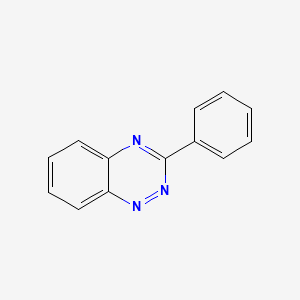
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
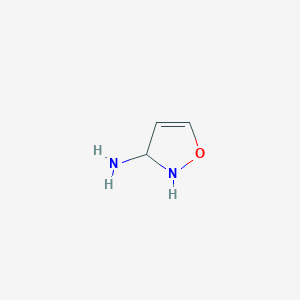
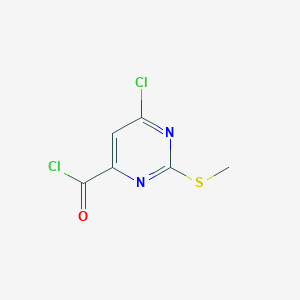

![5-(4-Methoxyphenyl)-N-phenylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B12912963.png)
![2,6,6-Trimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12912983.png)

